3-Bromo-4-hydroxycinnamic acid

Overview

Description

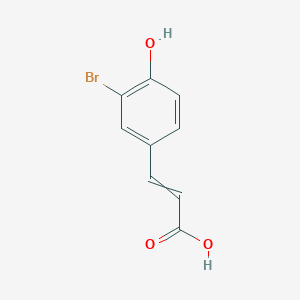

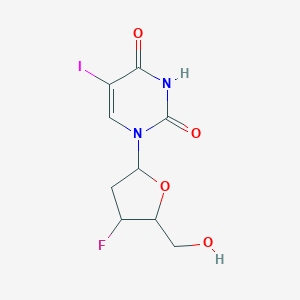

3-Bromo-4-hydroxycinnamic acid is a chemical compound with the molecular formula C9H7BrO3 . It is also known by other names such as (2E)-3-(3-bromo-4-hydroxyphenyl)prop-2-enoic acid and (E)-3-(3-Bromo-4-hydroxyphenyl)acrylic acid .

Synthesis Analysis

The synthesis of hydroxycinnamates like 3-Bromo-4-hydroxycinnamic acid can be achieved from glucose in Escherichia coli by introducing different combinations of four genes: tyrosine ammonia lyase, phenylalanine ammonia lyase, S.espanaensis monooxygenase, and Oryza sativa O-methyltransferase .Molecular Structure Analysis

The molecular structure of 3-Bromo-4-hydroxycinnamic acid includes a bromine atom, a hydroxyl group, and a cinnamic acid structure . The InChI code for this compound isInChI=1S/C9H7BrO3/c10-7-5-6 (1-3-8 (7)11)2-4-9 (12)13/h1-5,11H, (H,12,13)/b4-2+ . Physical And Chemical Properties Analysis

The molecular weight of 3-Bromo-4-hydroxycinnamic acid is 243.05 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound’s exact mass and monoisotopic mass are both 241.95786 g/mol .Scientific Research Applications

Biobased Functional Materials

Hydroxycinnamic acids, including 3-Bromo-4-hydroxycinnamic acid, can be used in the synthesis of biobased functional materials . These acids are reactive to ultraviolet (UV) light, and polymers based on these acids exhibit unique properties . For example, amorphous polycinnamate films exhibit characteristic photodeformability upon UV irradiation .

Reduction of Global Warming

The use of cinnamic acid, including 3-Bromo-4-hydroxycinnamic acid, provides an approach to the research and development of biobased plastics for the reduction of global warming caused by the increasing amounts of carbon dioxide in the atmosphere .

High-Performance Biobased Polymers

Hydroxycinnamic acids can be used in the development of new biobased polymers with high performance and high functionality . These polymers can achieve sufficient thermal and mechanical properties, making them suitable for various applications .

Antioxidant Properties

Hydroxycinnamic acids have been studied for their antioxidant properties . These properties make them potentially useful in the cosmetic, food, pharmaceutical, and health industries .

Anticancer and Antitumor Activities

Research has shown that hydroxycinnamic acids may have anticancer and antitumor activities . This makes them a potential area of interest for medical research .

Anti-Diabetic Properties

Hydroxycinnamic acids have also been studied for their anti-diabetic properties . This could potentially lead to new treatments for diabetes .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

3-Bromo-4-hydroxycinnamic acid, a derivative of hydroxycinnamic acids (HCAs), interacts with several targets. HCAs are known to interact with enzymes like Histidine ammonia-lyase and Macrophage migration inhibitory factor . .

Mode of Action

It’s known that cinnamic acid derivatives, including hcas, are reactive to ultraviolet (uv) light . They undergo E-Z isomerization and [2+2] cycloaddition reactions upon UV irradiation . These reactions could potentially influence the interaction of 3-Bromo-4-hydroxycinnamic acid with its targets.

Biochemical Pathways

HCAs, including 3-Bromo-4-hydroxycinnamic acid, are involved in various biochemical pathways. In prokaryotes, HCA catabolism occurs via four major pathways: side-chain reduction, non-oxidative decarboxylation, non-β-oxidation, and β-oxidation . These pathways could be affected by the presence of 3-Bromo-4-hydroxycinnamic acid.

Pharmacokinetics

It’s known that the bioavailability of hcas can be influenced by factors such as food processing, dietary intake, and bioaccessibility . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of HCAs are also crucial for their bioavailability .

Result of Action

Hcas are known for their diverse biological activities, including antiviral, antidiabetic, anticancer, and antiplatelet activities

Action Environment

The action of 3-Bromo-4-hydroxycinnamic acid can be influenced by environmental factors. For instance, cinnamic acid derivatives, including HCAs, are known to be reactive to UV light . Therefore, exposure to UV light could potentially influence the action, efficacy, and stability of 3-Bromo-4-hydroxycinnamic acid.

properties

IUPAC Name |

(E)-3-(3-bromo-4-hydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO3/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1-5,11H,(H,12,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOZXBZABAJSGDX-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301231748 | |

| Record name | (2E)-3-(3-Bromo-4-hydroxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301231748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67808-77-9 | |

| Record name | (2E)-3-(3-Bromo-4-hydroxyphenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67808-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-3-(3-Bromo-4-hydroxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301231748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromotricyclo[3.3.1.1~3,7~]decan-1-amine](/img/structure/B220908.png)

![[(1S,2R,3R,4R)-5-cyano-1,2,3,7-tetrahydroxy-3-methyl-6,11-dioxo-2,4-dihydro-1H-benzo[h]carbazol-4-yl] acetate](/img/structure/B220931.png)

![3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium](/img/structure/B220938.png)

![2-phenyl-N-[4-(piperidin-1-yl)phenyl]acetamide](/img/structure/B220966.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide](/img/structure/B220977.png)

![2-[(2-ethoxyethyl)sulfanyl]-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B220983.png)

![(9E,12E)-2-Ethyl-3,16-dioxatricyclo[12.4.0.015,17]octadeca-9,12-dien-4-one](/img/structure/B220991.png)